3-Cyclopentyl-5-tert-butyl-4-hydroxybenzoic acid
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Overview
Description
3-Cyclopentyl-5-tert-butyl-4-hydroxybenzoic acid is an organic compound with the molecular formula C16H22O3 It is a derivative of benzoic acid, characterized by the presence of a cyclopentyl group, a tert-butyl group, and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-5-tert-butyl-4-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzoic acid with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-5-tert-butyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butyl and cyclopentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-cyclopentyl-5-tert-butyl-4-oxobenzoic acid.
Reduction: Formation of 3-cyclopentyl-5-tert-butyl-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclopentyl-5-tert-butyl-4-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-5-tert-butyl-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits COX and LOX enzymes, which are involved in the inflammatory response.
Antioxidant Activity: The hydroxyl group in the compound can scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar structure but lacks the cyclopentyl group.
3-Cyclopentyl-4-hydroxybenzoic acid: Similar structure but lacks the tert-butyl group.
Uniqueness
3-Cyclopentyl-5-tert-butyl-4-hydroxybenzoic acid is unique due to the presence of both the cyclopentyl and tert-butyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as an enzyme inhibitor and antioxidant, making it a valuable compound for scientific research and pharmaceutical development .
Properties
CAS No. |
93777-77-6 |
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Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
3-tert-butyl-5-cyclopentyl-4-hydroxybenzoic acid |
InChI |
InChI=1S/C16H22O3/c1-16(2,3)13-9-11(15(18)19)8-12(14(13)17)10-6-4-5-7-10/h8-10,17H,4-7H2,1-3H3,(H,18,19) |
InChI Key |
RMAAIZNPBRPHRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C2CCCC2)C(=O)O |
Origin of Product |
United States |
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